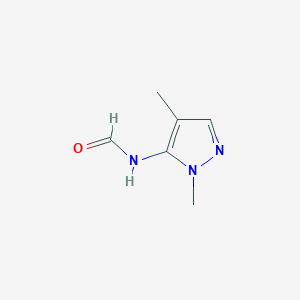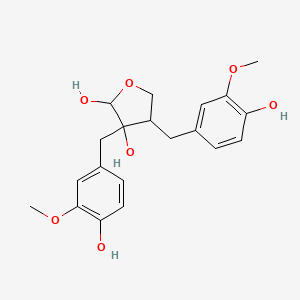![molecular formula C12H14N6O5 B12910072 N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid CAS No. 918334-47-1](/img/structure/B12910072.png)
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system, which is a heterocyclic aromatic organic compound containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 6-(methylamino)purine with an appropriate acylating agent, followed by the coupling of the resulting intermediate with L-aspartic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.
科学研究应用
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a component in specialized industrial processes.
作用机制
The mechanism of action of N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- N-{[6-(Amino)-3H-purin-3-yl]acetyl}-L-aspartic acid
- N-{[6-(Ethylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid
- N-{[6-(Dimethylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid
Uniqueness
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylamino group and the acetylated L-aspartic acid moiety differentiates it from other similar compounds, potentially leading to unique interactions and effects in various applications.
属性
CAS 编号 |
918334-47-1 |
|---|---|
分子式 |
C12H14N6O5 |
分子量 |
322.28 g/mol |
IUPAC 名称 |
(2S)-2-[[2-(6-methylimino-7H-purin-3-yl)acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H14N6O5/c1-13-10-9-11(15-4-14-9)18(5-16-10)3-7(19)17-6(12(22)23)2-8(20)21/h4-6H,2-3H2,1H3,(H,14,15)(H,17,19)(H,20,21)(H,22,23)/t6-/m0/s1 |
InChI 键 |
AOISXZRJLCTRDW-LURJTMIESA-N |
手性 SMILES |
CN=C1C2=C(N=CN2)N(C=N1)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
规范 SMILES |
CN=C1C2=C(N=CN2)N(C=N1)CC(=O)NC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)

![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)

![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)
![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)
![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)
![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)





